molecular formula C28H28N2O4 B2401605 2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-benzylpiperazin-2-yl)acetic acid CAS No. 2102410-46-6

2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-benzylpiperazin-2-yl)acetic acid

Cat. No.: B2401605
CAS No.: 2102410-46-6
M. Wt: 456.542
InChI Key: PMHIFRNPUMRXOH-UHFFFAOYSA-N
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Description

2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-benzylpiperazin-2-yl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a benzyl group, and a piperazine ring. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-benzylpiperazin-2-yl)acetic acid typically involves multiple steps:

    Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amine functionality.

    Formation of Piperazine Ring: The piperazine ring is synthesized through cyclization reactions.

    Benzylation: The benzyl group is introduced via alkylation reactions.

    Acetic Acid Addition: The final step involves the addition of the acetic acid moiety to complete the compound.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that can handle the multiple steps required for its synthesis. These machines can precisely control reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-benzylpiperazin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the piperazine ring or the benzyl group.

    Substitution: Nucleophilic substitution reactions can replace the Fmoc group with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-benzylpiperazin-2-yl)acetic acid has several scientific research applications:

    Chemistry: Used in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-benzylpiperazin-2-yl)acetic acid involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during synthesis and can be removed under mild basic conditions, allowing for the sequential addition of amino acids. The benzyl group and piperazine ring provide additional stability and reactivity, making the compound versatile in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid: Another Fmoc-protected amino acid derivative.

    2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)cyclopropyl)acetic acid: A similar compound with a cyclopropyl ring instead of a piperazine ring.

Uniqueness

2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-benzylpiperazin-2-yl)acetic acid is unique due to its combination of the Fmoc protecting group, benzyl group, and piperazine ring. This combination provides a balance of stability and reactivity, making it particularly useful in peptide synthesis and other organic synthesis applications.

Properties

IUPAC Name

2-[4-benzyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O4/c31-27(32)16-21-18-29(17-20-8-2-1-3-9-20)14-15-30(21)28(33)34-19-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,21,26H,14-19H2,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHIFRNPUMRXOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=CC=CC=C2)CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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